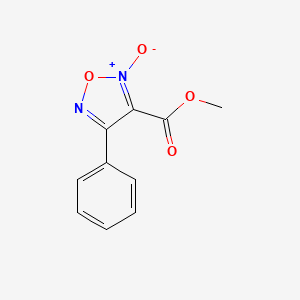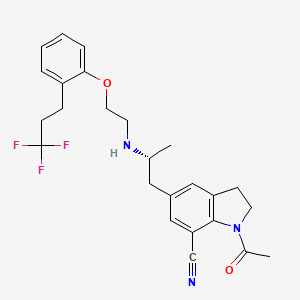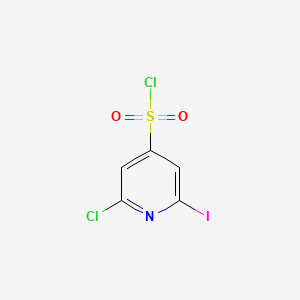
2-Chloro-6-iodopyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-iodopyridine-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl2INO2S It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and sulfonyl chloride groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodopyridine-4-sulfonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine, followed by sulfonylation. The reaction conditions often require the use of iodotrimethylsilane as a catalyst for the iodination step . The sulfonylation step involves the reaction of the iodinated pyridine with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Chloro-6-iodopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide are employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation and Reduction Products: Sulfonamides or sulfonic acids are typical products.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
科学研究应用
2-Chloro-6-iodopyridine-4-sulfonyl chloride has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-6-iodopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for nucleophilic attack. The chlorine and iodine atoms can also participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in similar applications.
2-Iodopyridine: Another halogenated pyridine with distinct reactivity due to the presence of iodine.
4-Chloropyridine: A positional isomer with different chemical properties and applications.
Uniqueness
2-Chloro-6-iodopyridine-4-sulfonyl chloride is unique due to the combination of chlorine, iodine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications .
属性
分子式 |
C5H2Cl2INO2S |
|---|---|
分子量 |
337.95 g/mol |
IUPAC 名称 |
2-chloro-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2INO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H |
InChI 键 |
IWRILRBLLBJLLL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)I)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


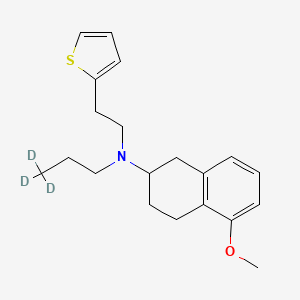
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
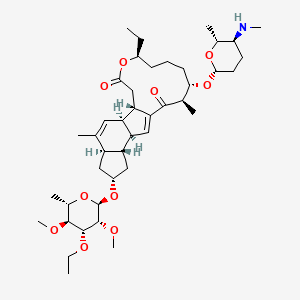

![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
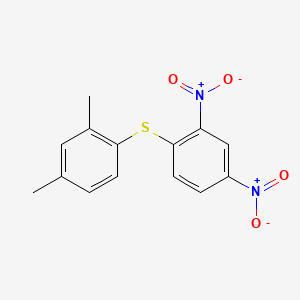
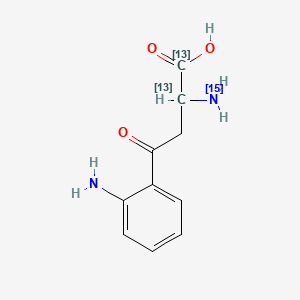
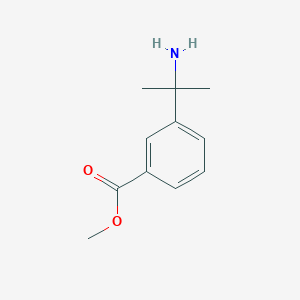

![L-[13C5]Xylose](/img/structure/B13442157.png)
